molecular formula C8H12N2O2S B12928753 5-Methoxy-2-[2-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one CAS No. 88593-94-6

5-Methoxy-2-[2-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one

Cat. No.: B12928753
CAS No.: 88593-94-6
M. Wt: 200.26 g/mol
InChI Key: YCBXZHLHPHPGDJ-UHFFFAOYSA-N
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Description

5-Methoxy-2-[2-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one is a pyrimidin-4(3H)-one derivative substituted with a methoxy group at position 5 and a 2-(methylsulfanyl)ethyl group at position 2. However, available evidence primarily describes 5-Methoxy-2-(methylthio)pyrimidin-4(3H)-one (CAS 1671-08-5), which features a methylthio (-SCH3) group at position 2 instead of the ethyl-linked substituent . This compound has a molecular formula of C6H8N2O2S and a molecular weight of 172.20 g/mol. It is commercially available in 95% purity and is used in pharmaceutical and chemical research .

Safety Profile: Classified under hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), necessitating careful handling .

Properties

CAS No.

88593-94-6

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

5-methoxy-2-(2-methylsulfanylethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C8H12N2O2S/c1-12-6-5-9-7(3-4-13-2)10-8(6)11/h5H,3-4H2,1-2H3,(H,9,10,11)

InChI Key

YCBXZHLHPHPGDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(NC1=O)CCSC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(2-(methylthio)ethyl)pyrimidin-4(1H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methoxy-2-methylthiopyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at a temperature of around 0-5°C to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger quantities of reagents and optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(2-(methylthio)ethyl)pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

5-Methoxy-2-(2-(methylthio)ethyl)pyrimidin-4(1H)-one has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(2-(methylthio)ethyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidinone Derivatives

Compound Name (CAS) Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
5-Methoxy-2-(methylthio)pyrimidin-4(3H)-one (1671-08-5) 5-OCH3, 2-SCH3 C6H8N2O2S 172.20 Industrial availability; hazards H302, H315
6-Amino-2-(benzylsulfanyl)pyrimidin-4(3H)-one 6-NH2, 2-SCH2Ph C11H11N3OS 233.28 Potential CDK2 inhibitor; synthesized via S-alkylation
5-Hydroxy-4-methoxy-2-(methylsulfanyl)-thieno[2,3-d]pyrimidin-6(5H)-one (5b) Thieno-fused ring, 4-OCH3, 5-OH, 2-SCH3 C14H13N2O3S2 321.04 Anticancer/antioxidant potential; characterized by NMR/HRMS
5-Methyl-2-(methylthio)pyrimidin-4(3H)-one (20651-30-3) 5-CH3, 2-SCH3 C6H8N2OS 156.20 Structural analog; lower molecular weight
6-(Pyridin-3-yl)-2-(methylthio)pyrimidin-4(3H)-one (CAS 1184919-66-1) 6-pyridin-3-yl, 2-SCH3 C10H9N3OS 219.26 Heteroaryl substitution; research applications

Structural Modifications and Their Impacts

Thieno-fused derivatives (e.g., compound 5b in Table 1) show improved anticancer activity, likely due to the fused thieno ring increasing planar rigidity and interaction with cellular targets .

Synthetic Pathways: S-alkylation is a common method for introducing sulfanyl groups. For example, compound 2f () was synthesized via S-alkylation of pyrimidinone precursors . Thieno-fused derivatives () require multi-step reactions involving nitrile intermediates and cyclization .

Physicochemical Properties: Methoxy and methylthio groups generally enhance solubility in organic solvents compared to hydroxyl or amino substituents. The thieno-fused derivative (5b) has a higher molecular weight (321.04 g/mol) and reduced aqueous solubility, which may limit bioavailability .

Biological Activity

5-Methoxy-2-[2-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one, with the CAS number 88593-94-6, is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound features a methoxy group and a methylthioethyl substituent, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and related research findings.

  • Molecular Formula : C8H12N2O2S
  • Molecular Weight : 200.26 g/mol
  • IUPAC Name : 5-methoxy-2-(2-methylsulfanylethyl)-1H-pyrimidin-6-one
  • SMILES : COC1=CN=C(NC1=O)CCSC

The biological activity of this compound is believed to arise from its interaction with various molecular targets within the body:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes such as DNA replication and repair, leading to reduced cell proliferation.
  • Receptor Modulation : It may bind to cellular receptors, modulating their activity and influencing signaling pathways associated with apoptosis and inflammation.
  • Oxidative Stress Response : The presence of the methylthio group may enhance the compound's ability to interact with reactive oxygen species, potentially exerting antioxidant effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Anticancer Activity

Studies have shown that pyrimidine derivatives possess significant anticancer properties. For instance, compounds structurally related to this compound have demonstrated efficacy against various cancer cell lines, including:

  • A549 (lung cancer)
  • HT-29 (colon cancer)
  • H460 (lung cancer)

In vitro studies suggest that these compounds can induce apoptosis and inhibit tumor growth through various mechanisms, including modulation of apoptotic pathways and inhibition of anti-apoptotic proteins .

Antimicrobial Activity

Pyrimidine derivatives are known for their antimicrobial properties. Research indicates that similar compounds show activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Specifically:

  • Effective against E. coli and S. aureus
  • Exhibited antifungal activity against species like A. flavus and A. niger

The presence of sulfur in the structure may enhance its antimicrobial efficacy .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have been explored in various studies. Pyrimidine derivatives have shown promise in reducing inflammation markers in animal models, suggesting a possible application in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activities of pyrimidine derivatives similar to this compound:

  • Study on Anticancer Activity : A recent study demonstrated that a related pyrimidine compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity .
  • Antimicrobial Efficacy : Another research article reported that methylthio-substituted pyrimidines showed significant bacteriostatic effects against S. epidermidis and S. aureus, suggesting their potential as antimicrobial agents .
  • Anti-inflammatory Assays : In vivo studies indicated that certain pyrimidine derivatives could reduce paw edema in animal models by over 40%, showcasing their potential as anti-inflammatory drugs .

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